(3R,5R)-5-Methoxypiperidin-3-ol;hydrochloride
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Overview
Description
(3R,5R)-5-Methoxypiperidin-3-ol;hydrochloride is a chemical compound with a piperidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-Methoxypiperidin-3-ol typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of (3R,5R)-5-Methoxypiperidin-3-ol;hydrochloride may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize microreactor technology to ensure precise control over reaction conditions, leading to higher yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-Methoxypiperidin-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium iodide. The reaction conditions often involve solvents such as ethanol, methanol, or acetone, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (3R,5R)-5-Methoxypiperidin-3-ol can yield corresponding ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted piperidine derivatives .
Scientific Research Applications
(3R,5R)-5-Methoxypiperidin-3-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,5R)-5-Methoxypiperidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl: This compound has a similar piperidine ring structure but differs in the functional groups attached to the ring.
(3R,4R,5R)-5-(Hydroxymethyl)-1-(3-phenylpropyl)piperidine-3,4-diol: Another compound with a piperidine ring, but with different substituents and stereochemistry.
Uniqueness
(3R,5R)-5-Methoxypiperidin-3-ol;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydrochloride form also enhances its solubility, making it more versatile for various applications .
Biological Activity
(3R,5R)-5-Methoxypiperidin-3-ol hydrochloride is a chiral piperidine derivative that has garnered interest in various fields, including medicinal chemistry and biochemistry. This compound is notable for its potential biological activities, including interactions with enzymes and receptors, which can modulate various biochemical pathways. This article explores the biological activity of (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
(3R,5R)-5-Methoxypiperidin-3-ol hydrochloride has a molecular formula of C6H14ClN1O1 and a molecular weight of approximately 151.64 g/mol. The compound features a methoxy group and a hydroxyl group that contribute to its biological activity by enhancing binding affinity to target proteins.
The biological activity of (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride is primarily attributed to its ability to bind to specific enzymes and receptors. The methoxy and hydroxyl groups play crucial roles in modulating the compound's binding affinity and specificity. The mechanisms include:
- Enzyme Inhibition/Activation : The compound can inhibit or activate various enzymatic reactions, influencing downstream cellular processes.
- Receptor Interaction : It may interact with neurotransmitter receptors, affecting pathways related to mood and cognition.
Case Studies
- Neuropharmacological Studies : Research has indicated that (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride exhibits significant interaction with neurotransmitter systems. In vitro studies demonstrated its potential as a modulator of serotonin and dopamine receptors, suggesting implications for mood disorders and neurodegenerative diseases .
- Enzyme Mechanism Exploration : A study focused on the compound's role in enzyme mechanisms revealed that it could effectively inhibit phospholipase A2, an enzyme implicated in inflammatory responses. This inhibition could provide therapeutic avenues for treating conditions like arthritis .
Comparative Analysis
The biological activity of (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride can be compared with similar compounds:
Compound Name | Structure Features | Unique Biological Activity |
---|---|---|
(3S,5S)-5-Methoxypiperidin-3-ol | Enantiomer with opposite stereochemistry | Different receptor binding profiles |
1-Benzyl-5-methylpiperidin-3-ol | Contains a benzyl group | Enhanced neuropharmacological effects |
(3R,5R)-1-benzyl-5-methyl-piperidin-3-one | Ketone instead of hydroxyl group | Altered pharmacokinetics |
Applications in Medicine
The potential therapeutic applications of (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride include:
- Antidepressant Properties : Due to its interaction with serotonin receptors.
- Anti-inflammatory Effects : By inhibiting phospholipase A2.
- Neuroprotective Effects : Potentially useful in treating neurodegenerative diseases.
Properties
IUPAC Name |
(3R,5R)-5-methoxypiperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(8)3-7-4-6;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHFQPIDEYLJJA-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(CNC1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](CNC1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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